
P-(2-hydroxyethoxy) cinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID is an organic compound that belongs to the class of phenyl acrylic acids This compound is characterized by the presence of a phenyl group substituted with a hydroxy-ethoxy group and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID typically involves the reaction of 3,4-dihydroxybenzaldehyde with ethylene glycol under acidic conditions to form the corresponding hydroxy-ethoxy derivative. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid in the presence of a base, such as piperidine, to yield the desired phenyl acrylic acid.
Industrial Production Methods
Industrial production of 3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acrylic acid moiety can be reduced to form saturated carboxylic acids.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID involves its interaction with specific molecular targets and pathways. The hydroxy-ethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acrylic acid moiety can participate in various biochemical reactions, modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-4-(2-HYDROXY-ETHOXY)-PHENYL-PROPIONIC ACID: Similar structure but with a propionic acid moiety instead of acrylic acid.
3-4-(2-HYDROXY-ETHOXY)-PHENYL-BUTYRIC ACID: Contains a butyric acid moiety.
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACETIC ACID: Features an acetic acid moiety.
Uniqueness
3-4-(2-HYDROXY-ETHOXY)-PHENYL-ACRYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(E)-3-[4-(2-hydroxyethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c12-7-8-15-10-4-1-9(2-5-10)3-6-11(13)14/h1-6,12H,7-8H2,(H,13,14)/b6-3+ |
InChI-Schlüssel |
RROKPIBZNXEYTC-ZZXKWVIFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)OCCO |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


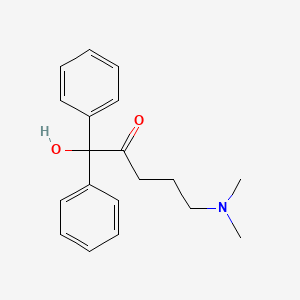
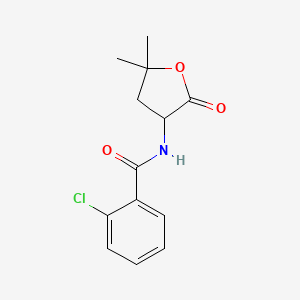
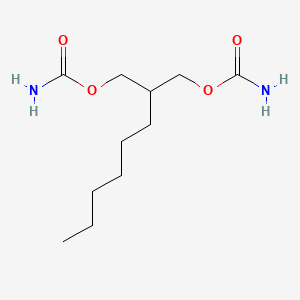
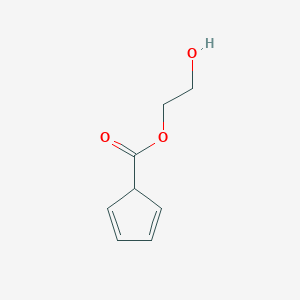
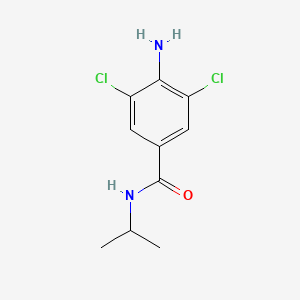
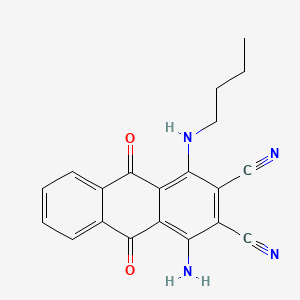
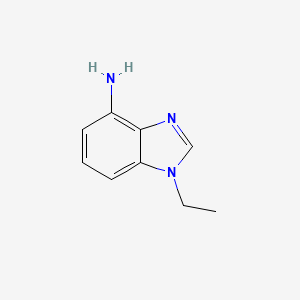
![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
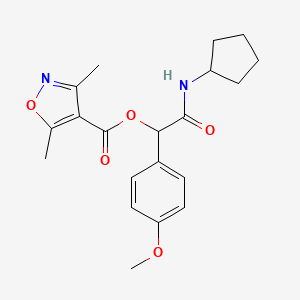
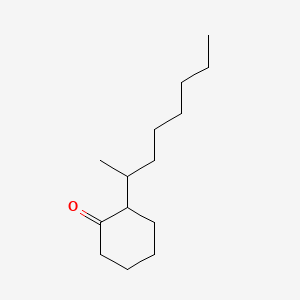
![7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-](/img/structure/B13798168.png)
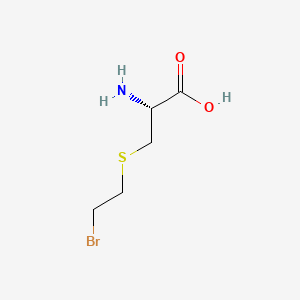
![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
